Cas no 137479-63-1 (4-(quinolin-2-yl)but-3-en-2-one)

4-(Quinolin-2-yl)but-3-en-2-one is a versatile organic compound featuring a quinoline moiety conjugated with an α,β-unsaturated ketone. This structure imparts reactivity suitable for applications in synthetic chemistry, particularly as an intermediate in the preparation of heterocyclic compounds and pharmacologically active molecules. The quinoline group enhances electronic properties, while the enone functionality allows for Michael additions, cyclizations, and other transformations. Its well-defined conjugation system may also be leveraged in materials science for optoelectronic applications. The compound is characterized by high purity and stability under standard conditions, making it a reliable building block for research and industrial synthesis.
4-(quinolin-2-yl)but-3-en-2-one structure
137479-63-1 structure
Product Name:4-(quinolin-2-yl)but-3-en-2-one
CAS No:137479-63-1
MF:C13H11NO
MW:197.232543230057
CID:6263655
PubChem ID:736420
Update Time:2025-10-31

4-(quinolin-2-yl)but-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(quinolin-2-yl)but-3-en-2-one
    • EN300-1852245
    • MLS000554826
    • 137479-63-1
    • 4-(2-quinolinyl)-3-buten-2-one
    • AKOS009158293
    • SMR000146943
    • HMS2291C23
    • (E)-4-Quinolin-2-yl-but-3-en-2-one
    • CHEBI:119988
    • CHEMBL1598230
    • REGID_for_CID_736420
    • 4-(2-quinolyl)but-3-en-2-one
    • SCHEMBL6890723
    • (E)-4-quinolin-2-ylbut-3-en-2-one
    • Inchi: 1S/C13H11NO/c1-10(15)6-8-12-9-7-11-4-2-3-5-13(11)14-12/h2-9H,1H3/b8-6+
    • InChI Key: ZFAXBDTVRSPYNB-SOFGYWHQSA-N
    • SMILES: O=C(C)/C=C/C1=CC=C2C=CC=CC2=N1

Computed Properties

  • Exact Mass: 197.084063974g/mol
  • Monoisotopic Mass: 197.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 30Ų

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Additional information on 4-(quinolin-2-yl)but-3-en-2-one

Introduction to 4-(quinolin-2-yl)but-3-en-2-one (CAS No. 137479-63-1)

4-(quinolin-2-yl)but-3-en-2-one, with the CAS number 137479-63-1, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2-(3-butenoyl)quinoline, is characterized by its unique chemical structure, which includes a quinoline ring and a butenone moiety. The combination of these functional groups endows the molecule with a range of biological activities, making it a valuable candidate for various therapeutic applications.

The chemical structure of 4-(quinolin-2-yl)but-3-en-2-one is defined by its molecular formula, C14H11NO2. The quinoline ring, a heterocyclic aromatic compound, is known for its biological significance and has been extensively studied for its pharmacological properties. The butenone moiety, on the other hand, contributes to the compound's reactivity and potential for forming stable complexes with various biomolecules.

In recent years, 4-(quinolin-2-yl)but-3-en-2-one has been the subject of numerous scientific investigations aimed at elucidating its biological activities and potential therapeutic applications. One of the key areas of interest is its antimicrobial properties. Studies have shown that this compound exhibits potent activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antimicrobial agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 4-(quinolin-2-yl)but-3-en-2-one demonstrated significant inhibitory effects against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli.

Beyond its antimicrobial properties, 4-(quinolin-2-yl)but-3-en-2-one has also been investigated for its anti-inflammatory and antioxidant activities. Inflammation is a complex biological response involving various cellular and molecular mechanisms, and compounds with anti-inflammatory properties can play a crucial role in managing inflammatory diseases. Research conducted by a team at the University of California in 2020 found that 4-(quinolin-2-yl)but-3-en-2-one effectively reduced inflammation in both in vitro and in vivo models by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The antioxidant properties of 4-(quinolin-2-yl)but-3-en-2-one are equally noteworthy. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases including cancer, neurodegenerative disorders, and cardiovascular diseases. A study published in Free Radical Biology and Medicine in 2019 demonstrated that 4-(quinolin-2-yl)but-3-en-2-one possesses strong antioxidant activity, as evidenced by its ability to scavenge free radicals and protect cells from oxidative damage.

In addition to its direct biological activities, 4-(quinolin-2-yl)but-3-en-2-one has also been explored as a lead compound for drug discovery. Lead compounds are molecules with promising biological activity that can be further optimized through chemical modifications to enhance their potency, selectivity, and pharmacokinetic properties. Researchers at the National Institutes of Health have used 4-(quinolin-2-yl)but-3-en-2-one as a starting point to develop novel derivatives with improved therapeutic profiles. These efforts have led to the identification of several analogs with enhanced activity against specific targets, such as protein kinases involved in cancer signaling pathways.

The synthetic accessibility of 4-(quinolin-2-y l)but -3 -en - 2 -one strong > is another factor contributing to its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently on both laboratory and industrial scales. One notable method involves the condensation of 2-acetylquinoline with acryloyl chloride in the presence of a base, followed by purification through column chromatography. The ease of synthesis allows researchers to readily access this compound for further studies and modifications.

In conclusion, 4-(quinolin - 2 - yl )b ut - 3 - en - 2 - one strong > (CAS No . 137479 - 63 - 1 ) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research . Its unique chemical structure , coupled with its diverse biological activities , makes it an attractive candidate for the development of new therapeutic agents . Ongoing research continues to uncover new insights into the mechanisms underlying its effects , paving the way for innovative applications in drug discovery and development . p >

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